5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
CAS No.: 1206969-05-2
Cat. No.: VC2833932
Molecular Formula: C14H11N3O3
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206969-05-2 |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)12-8-15-6-10-7-16-13(14(18)19)17(10)12/h2-8H,1H3,(H,18,19) |
| Standard InChI Key | BBDFPBJGGVPKPM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=CC3=CN=C(N32)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=CC3=CN=C(N32)C(=O)O |
Introduction
Chemical Identification and Properties
5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid belongs to the imidazopyrazine class of compounds, which has garnered significant interest in pharmaceutical research. This compound features an imidazo[1,5-a]pyrazine core structure with a carboxylic acid group at position 3 and a 4-methoxyphenyl substituent at position 5, creating a unique molecular architecture with potential for diverse biological interactions.
Basic Chemical Information
The compound is characterized by the following chemical identifiers and properties:
| Property | Value |
|---|---|
| Chemical Name | 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid |
| CAS Number | 1206969-05-2 |
| Molecular Formula | C₁₄H₁₁N₃O₃ |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)12-8-15-6-10-7-16-13(14(18)19)17(10)12/h2-8H,1H3,(H,18,19) |
| Standard InChIKey | BBDFPBJGGVPKPM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=CC3=CN=C(N32)C(=O)O |
The compound contains a methoxy group on the phenyl ring, which likely influences its solubility profile and potential receptor interactions. The carboxylic acid functional group at position 3 provides an important site for potential derivatization and hydrogen bonding interactions with biological targets .
Structural Characteristics and Analysis
Core Structure
The imidazo[1,5-a]pyrazine scaffold forms the central backbone of this compound, consisting of a fused ring system where an imidazole ring is connected to a pyrazine ring. This heterocyclic system creates a planar structure with specific electronic distribution that contributes to its chemical reactivity and potential biological activity .
Key Structural Features
The compound possesses several notable structural elements:
-
A fused bicyclic imidazo[1,5-a]pyrazine core
-
A carboxylic acid moiety at position 3, providing an acidic site
-
A 4-methoxyphenyl substituent at position 5, introducing lipophilic character
-
Multiple nitrogen atoms in the heterocyclic system that can act as hydrogen bond acceptors
-
A planar conformation that may facilitate interactions with biomolecular targets
These structural features collectively determine the compound's physicochemical properties and potential interactions with biological systems, making it an intriguing candidate for pharmaceutical research.
Recent Research and Applications
Medicinal Chemistry Applications
Recent research on imidazopyrazine derivatives has focused on their potential as:
-
Anticancer agents: In vitro studies have demonstrated that several imidazopyrazine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with IC₅₀ values lower than established chemotherapeutic agents like 5-Fluorouracil
-
Enzyme inhibitors: Imidazo[1,5-a]pyrazine compounds have been investigated as targeted inhibitors of various kinases implicated in disease processes
-
Antiviral and antimicrobial agents: The heterocyclic scaffold has shown potential in developing compounds with antiviral and antimicrobial properties
Future Research Directions
The unique structural features of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid suggest several promising avenues for future research:
-
Structure optimization: Modification of the carboxylic acid moiety to create esters, amides, or other derivatives might enhance specific biological activities
-
Target identification: Molecular docking studies could help identify potential protein targets for this compound, similar to studies performed on related imidazopyrazine derivatives
-
Drug delivery applications: The compound's structure could potentially be incorporated into larger drug delivery systems to enhance pharmacokinetic properties
-
Materials science applications: Beyond medicinal applications, imidazopyrazine derivatives have shown potential in optoelectronic devices and imaging applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume